8-Acetyl-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-5,6,7,8-tetrahydroquinoline: is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is a derivative of tetrahydroquinoline, featuring an acetyl group at the 8th position. This compound is known for its versatile applications, particularly as a ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Acetyl-5,6,7,8-tetrahydroquinoline can be synthesized through the reaction of 5,6,7,8-tetrahydroquinoline with acetonitrile . The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydroquinoline, followed by the addition of acetonitrile to form the acetylated product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Acetyl-5,6,7,8-tetrahydroquinoline can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom or the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
8-Acetyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-acetyl-5,6,7,8-tetrahydroquinoline primarily involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper(I), to facilitate carbon-nitrogen coupling reactions. The molecular targets include the metal center and the substrates involved in the coupling reaction .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the acetyl group at the 8th position.
6-Methoxy-5,6,7,8-tetrahydroquinoline: Features a methoxy group instead of an acetyl group.
1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline: Contains a different substitution pattern on the tetrahydroquinoline core.
Uniqueness: 8-Acetyl-5,6,7,8-tetrahydroquinoline is unique due to its acetyl group at the 8th position, which imparts distinct chemical reactivity and potential biological activity. This structural feature makes it a valuable ligand in catalytic reactions and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXJTSSSPGZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146576-61-5 |
Source
|
Record name | 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.